molecular formula C11H8N2O4 B2840674 N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396765-22-2

N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2840674
CAS No.: 1396765-22-2
M. Wt: 232.195
InChI Key: LAJOYWOSPGELMW-UHFFFAOYSA-N
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Description

N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a chemical compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of an isoxazole ring attached to a benzo[d][1,3]dioxole moiety, which is further connected to a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This reaction is often catalyzed by a metal such as copper or ruthenium.

    Attachment to the Benzo[d][1,3]dioxole Moiety: The isoxazole ring is then attached to the benzo[d][1,3]dioxole moiety through a coupling reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group. This can be done through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Comparison with Similar Compounds

N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide can be compared with other similar compounds, such as:

    N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide: This compound has a heptanyl group instead of an isoxazole ring.

    1,3-Benzodioxole-5-carboxylic acid: This compound lacks the isoxazole and carboxamide groups.

    3,4-(Methylenedioxy)phenylacetic acid: This compound has a methylenedioxy group instead of a benzo[d][1,3]dioxole moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-11(13-8-4-12-17-5-8)7-1-2-9-10(3-7)16-6-15-9/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJOYWOSPGELMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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